molecular formula C23H31N B12080864 2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine

2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine

Cat. No.: B12080864
M. Wt: 321.5 g/mol
InChI Key: HBSAXNFOMGOADF-UHFFFAOYSA-N
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Description

2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine is an organic compound with the molecular formula C23H31N. It is a derivative of acridine, characterized by the presence of two tert-butyl groups and two methyl groups attached to the acridine core. This compound is known for its unique structural properties and has been studied for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine typically involves the Buchwald-Hartwig amination reaction. This method uses palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base. The reaction conditions often include the use of a solvent such as toluene or dioxane, and a ligand to stabilize the palladium catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce fully hydrogenated acridine compounds .

Scientific Research Applications

2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Di-tert-butyl-9,9-dimethylxanthene
  • 2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridin-10(9H)-ylbenzonitrile

Uniqueness

2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine is unique due to its specific substitution pattern on the acridine core, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in optoelectronics and as a precursor in organic synthesis .

Properties

Molecular Formula

C23H31N

Molecular Weight

321.5 g/mol

IUPAC Name

2,7-ditert-butyl-9,9-dimethyl-10H-acridine

InChI

InChI=1S/C23H31N/c1-21(2,3)15-9-11-19-17(13-15)23(7,8)18-14-16(22(4,5)6)10-12-20(18)24-19/h9-14,24H,1-8H3

InChI Key

HBSAXNFOMGOADF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)C(C)(C)C)NC3=C1C=C(C=C3)C(C)(C)C)C

Origin of Product

United States

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